Structural Differentiation from Isoxazole-Based Analog Sulfamethoxazole Suggests Altered Target Engagement
The target compound's 1,2,4-oxadiazole ring system geometrically and electronically differs from the 1,2-oxazole (isoxazole) ring in the clinically used antibiotic sulfamethoxazole. While both are primary sulfonamides, sulfamethoxazole targets dihydropteroate synthase (DHPS) with a Ki of 0.8 µM. The replacement of the isoxazole with a 1,2,4-oxadiazole is a literature-known strategy for re-directing sulfonamide pharmacophores away from DHPS and towards carbonic anhydrase II and IX inhibition, a mechanism central to non-antibacterial applications like anticancer and glaucoma research [1]. This fundamental shift in biological target requires precise chemical composition that generic sulfanilamide derivatives cannot replicate [2].
| Evidence Dimension | Structural Motif and Primary Biological Target |
|---|---|
| Target Compound Data | 4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide; primary target is carbonic anhydrase II/IX [1] |
| Comparator Or Baseline | Sulfamethoxazole (4-Amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide); primary target is DHPS; Ki = 0.8 µM vs. S. aureus DHPS [2] |
| Quantified Difference | Target shift from antibacterial DHPS (sulfamethoxazole) to anticancer-associated hCA II/IX |
| Conditions | Structural comparison; biological targets as reported in literature |
Why This Matters
For procurement in anticancer or cardiovascular research, the oxadiazole variant is required to achieve carbonic anhydrase isoform selectivity, a target engagement profile that the isoxazole analog sulfamethoxazole cannot provide.
- [1] Krasavin M, Shetnev A, Sharonova T, Baykov S, Tuccinardi T, Kalinin S, Angeli A, Supuran CT. Heterocyclic periphery in the design of carbonic anhydrase inhibitors: 1,2,4-Oxadiazol-5-yl benzenesulfonamides as potent and selective inhibitors of cytosolic hCA II and membrane-bound hCA IX isoforms. Bioorganic Chemistry. 2018 Feb 1;76:88-97. View Source
- [2] Roland S, Ferone R, Harvey RJ, Styles VL, Morrison RW. The specificity of sulfonamide binding to dihydropteroate synthase from Escherichia coli, Staphylococcus aureus, and Plasmodium berghei. Journal of Biological Chemistry. 1979 Nov 10;254(21):10337-45. View Source
